Neuropeptide SF is synthesized in the central nervous system and has been identified in various brain regions, including the hypothalamus and spinal cord. Its expression is regulated by physiological stimuli, indicating its role in adaptive responses.
Neuropeptide SF belongs to the class of neuropeptides, specifically categorized under the neuropeptide FF family. It acts as an agonist for neuropeptide FF receptors NPFF1 and NPFF2, which are G-protein coupled receptors involved in modulating pain and nociceptive pathways.
The synthesis of neuropeptide SF (rat) typically employs solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique involves several key steps:
The SPPS method allows for precise control over the sequence and structure of the synthesized peptide. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC), ensuring that it meets the required specifications for biological studies.
The molecular structure of rat neuropeptide SF consists of a specific sequence of amino acids that contribute to its functional properties. The three-dimensional conformation is crucial for its interaction with receptors.
The amino acid sequence of neuropeptide SF has been characterized through cDNA analysis, revealing a structure that supports extensive hydrophobic interactions essential for maintaining its compact tertiary configuration. This structure is similar to that of other related neuropeptides, facilitating comparative studies.
Neuropeptide SF (rat) primarily undergoes peptide bond formation and cleavage reactions during synthesis. It can also participate in post-translational modifications such as:
Common reagents used in these reactions include coupling agents like HBTU or DIC, while TFA is utilized for cleavage from resin. These reactions are critical for achieving the desired purity and functionality of the synthesized peptide.
Neuropeptide SF functions primarily as an agonist at NPFF1 and NPFF2 receptors. Upon binding to these receptors, it activates intracellular signaling pathways that modulate pain perception and stress responses.
The binding affinity of neuropeptide SF to NPFF1 and NPFF2 has been characterized, with Ki values indicating effective interaction at concentrations around 48.4 nM and 12.1 nM respectively. This interaction enhances the antinociceptive effects of morphine, suggesting potential therapeutic applications in pain management.
Neuropeptide SF (rat) is typically presented as a white to off-white powder when synthesized. It is soluble in aqueous solutions, which is crucial for its biological activity.
The chemical properties include:
Relevant data from studies indicate that maintaining proper storage conditions enhances stability and efficacy.
Neuropeptide SF has significant implications in various research areas:
Research continues to explore the diverse roles of neuropeptide SF in physiology and pathology, paving the way for novel therapeutic strategies based on its mechanisms of action.
The rat Neuropeptide SF (NPSF) originates from the NPVF gene, located on chromosome 12 in rats. This gene encodes a 107-amino-acid precursor protein that undergoes proteolytic cleavage to yield multiple bioactive peptides, including NPSF, neuropeptide FF (NPFF), and neuropeptide AF (NPAF). The NPVF gene comprises three exons, with exon 2 encoding the conserved C-terminal RF-amide motif (Phe-Arg-Phe-NH₂) characteristic of this peptide family. Evolutionary analysis reveals that NPVF is highly conserved across mammals, with orthologs identified in humans, mice, and bovine species. The precursor shares 85% amino acid sequence homology between rats and humans, underscoring its functional significance in physiological processes such as pain modulation and opioid regulation [1] [4].
The promoter region of NPVF contains response elements for stress-inducible transcription factors (e.g., CREB), explaining its upregulated expression in inflammatory conditions. Notably, NPVF expression is tissue-specific, predominantly localizing to the dorsomedial and ventromedial hypothalamic nuclei, spinal cord, and pituitary gland. This distribution aligns with the peptide’s roles in nociception and neuroendocrine functions [1] [7].
NPSF biosynthesis involves tightly regulated post-translational modifications (PTMs) of the preproNPVF precursor:
Table 1: Bioactive Peptides Derived from PreproNPVF
Peptide | Sequence | Modifications | Bioactivity |
---|---|---|---|
NPSF (rat) | SQAFLFQPQRF-NH₂ | C-terminal amidation | NPFFR agonist, ASIC3 modulator |
NPFF | FLFQPQRF-NH₂ | C-terminal amidation | Anti-opioid, pain modulation |
NPAF | AGQGLSSPFWSLAAPQRF-NH₂ | C-terminal amidation | Cardiovascular regulation |
NPSF’s bioactivity is conformationally dependent: Its α-helical structure (residues 4–10) and exposed RF-amide motif facilitate receptor engagement [4] [6].
NPSF exerts effects primarily through two G protein-coupled receptors (GPCRs):
Table 2: NPSF Binding Affinities and Signaling at Rat NPFF Receptors
Receptor Subtype | Binding Affinity (Kᵢ, nM) | G Protein Coupling | Primary Signaling Pathways |
---|---|---|---|
NPFFR1 | 48.4 | Gαᵢ₃, Gαq | ↓ cAMP, ↑ IP₃, ERK phosphorylation |
NPFFR2 | 12.1 | Gαᵢ₂, Gαₒ | ↓ cAMP, Ca²⁺ channel inhibition |
NPSF displays 4-fold higher affinity for NPFFR2 than NPFFR1. Upon binding, both receptors inhibit adenylyl cyclase, reducing intracellular cAMP. Additionally:
Beyond GPCRs, NPSF modulates ionotropic signaling via Acid-Sensing Ion Channel 3 (ASIC3), a proton-gated cation channel expressed in sensory neurons. Key interactions include:
Table 3: Electrophysiological Effects of NPSF on ASIC3
Parameter | Effect of NPSF | Physiological Consequence |
---|---|---|
Peak current amplitude | No significant change | Unaltered initial response to acidosis |
Sustained current | ↑ 12-fold (EC₅₀ = 50 μM) | Prolonged neuronal depolarization |
Inactivation rate | ↓ Slowed by 60% | Extended signal duration |
Activation threshold | Shifted from pH 6.5 to pH 6.9 | Enhanced sensitivity to mild acidosis |
This modulation positions NPSF as a dual modulator of both metabotropic (NPFFR) and ionotropic (ASIC3) signaling, integrating slow and fast neurotransmission in pain pathways [5] [6] [10].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3